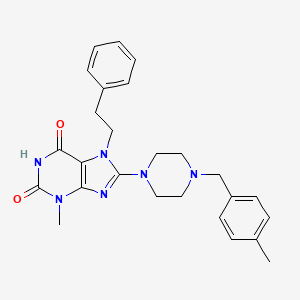
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.566. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A novel series of purine linked piperazine derivatives were synthesized, aiming to discover potent inhibitors of Mycobacterium tuberculosis. By disrupting the biosynthesis of peptidoglycan, these compounds exert antiproliferative effects, showing promising activity against Mycobacterium tuberculosis H37Rv. The study revealed six analogues with significant potency, offering insights into future development of preclinical agents against tuberculosis. Their greater efficacy compared to existing drugs like Ethambutol was highlighted, underpinned by computational molecular docking analysis indicating strong inhibitor interactions with MurB (Konduri et al., 2020).
Natural Product Discovery
Research on secondary metabolites from the endophytic fungus Purpureocillium lilacinum, isolated from Mangrove Sonneratia alba, led to the discovery of diketopiperazines compounds. These compounds demonstrated narrow-spectrum antibacterial activity against Gram-positive bacteria Bacillus megaterium DSM32T. This study contributes to the ongoing exploration of natural products for antibacterial substances (Bara et al., 2020).
Luminescent Properties and Photo-induced Electron Transfer
The synthesis of novel piperazine substituted naphthalimide model compounds showcased their potential as pH probes based on fluorescence quantum yields and free energy of charge separation. These findings are pivotal for understanding the fluorescence quenching mechanism via photo-induced electron transfer (PET) processes, broadening the scope for developing new fluorescent materials and sensors (Gan et al., 2003).
Antiproliferative and Erythroid Differentiation
Piperazine derivatives were assessed for their ability to inhibit proliferation and induce erythroid differentiation in K-562 human chronic myelogenous leukemia cells. This research signifies the therapeutic potential of these compounds in cancer treatment, especially highlighting compounds with significant IC50 values and synergic effects when combined with established anticancer drugs (Saab et al., 2013).
Propiedades
IUPAC Name |
3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-19-8-10-21(11-9-19)18-30-14-16-31(17-15-30)25-27-23-22(24(33)28-26(34)29(23)2)32(25)13-12-20-6-4-3-5-7-20/h3-11H,12-18H2,1-2H3,(H,28,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFOSPVVGXSWOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2390086.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)
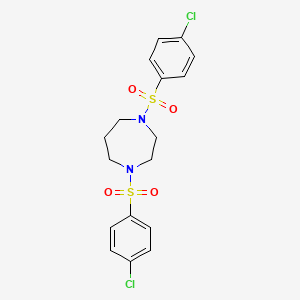

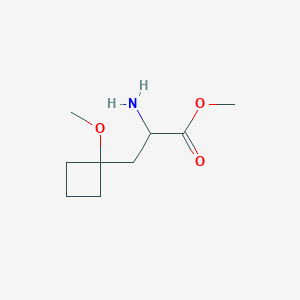
![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/no-structure.png)
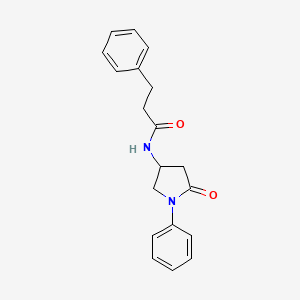


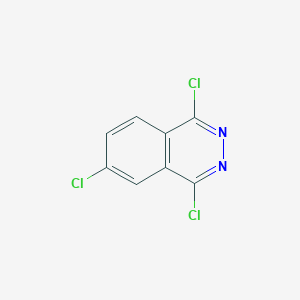
![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)
![Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2390109.png)